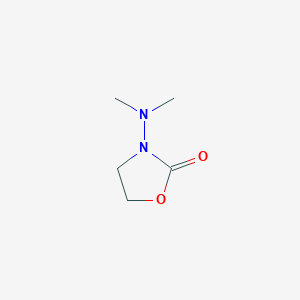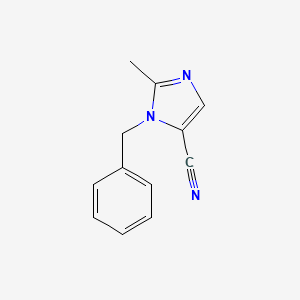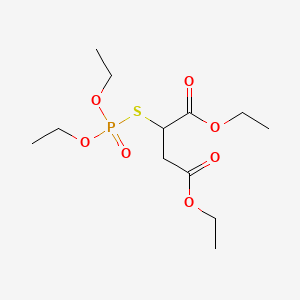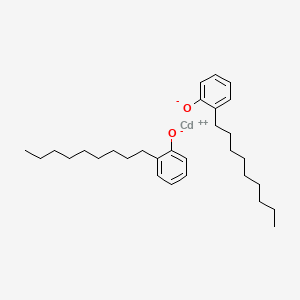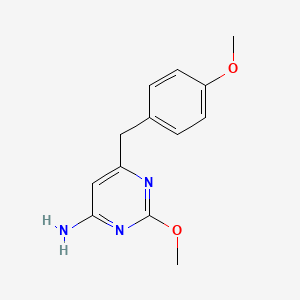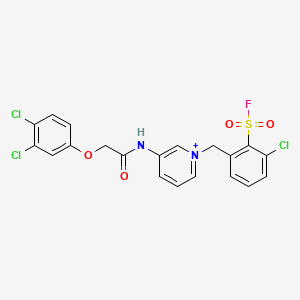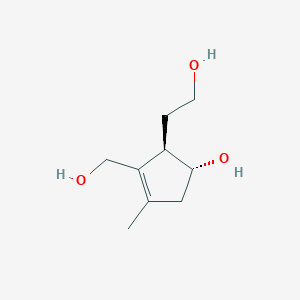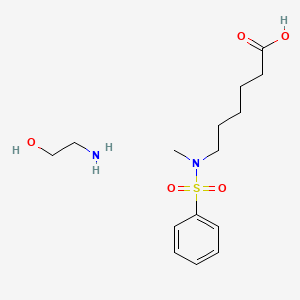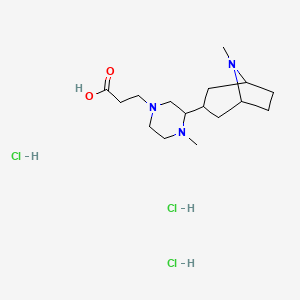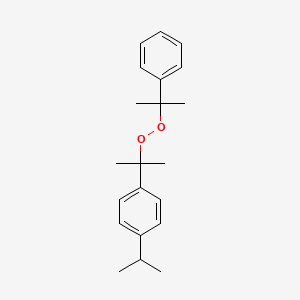
1-Methyl-1-phenylethyl 1-methyl-1-((1-methylethyl)phenyl)ethyl peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-phenylethyl 1-methyl-1-((1-methylethyl)phenyl)ethyl peroxide is an organic peroxide compound. It is known for its role as an initiator in polymerization reactions and as a source of free radicals in various chemical processes. This compound is characterized by its peroxide functional group, which makes it highly reactive and useful in a range of industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1-phenylethyl 1-methyl-1-((1-methylethyl)phenyl)ethyl peroxide typically involves the reaction of 1-methyl-1-phenylethyl hydroperoxide with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the peroxide bond .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are crucial due to the reactive nature of peroxides, and the process is typically conducted in specialized reactors designed to handle such materials .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-phenylethyl 1-methyl-1-((1-methylethyl)phenyl)ethyl peroxide undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction of the peroxide group can yield corresponding alcohols.
Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield alcohols or ketones, while reduction reactions typically produce alcohols .
Scientific Research Applications
1-Methyl-1-phenylethyl 1-methyl-1-((1-methylethyl)phenyl)ethyl peroxide has a wide range of applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions, helping to start the chain reaction that leads to the formation of polymers.
Biology: The compound is used in studies involving free radicals and their effects on biological systems.
Medicine: Research into the compound’s potential therapeutic effects, particularly its role in generating reactive oxygen species, is ongoing.
Mechanism of Action
The mechanism of action of 1-methyl-1-phenylethyl 1-methyl-1-((1-methylethyl)phenyl)ethyl peroxide involves the generation of free radicals. The peroxide bond is relatively weak and can be easily broken under thermal or photochemical conditions, leading to the formation of free radicals. These radicals can then initiate various chemical reactions, such as polymerization or oxidation, by reacting with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1-phenylethyl hydroperoxide: Similar in structure but contains a hydroperoxide group instead of a peroxide group.
tert-Butyl α,α-dimethylbenzyl peroxide: Another organic peroxide with similar reactivity but different alkyl groups attached to the peroxide.
Phenol, 4-(1-methyl-1-phenylethyl)-: Contains a phenol group and is used in different applications.
Uniqueness
1-Methyl-1-phenylethyl 1-methyl-1-((1-methylethyl)phenyl)ethyl peroxide is unique due to its specific structure, which imparts distinct reactivity and stability characteristics. Its ability to generate free radicals under controlled conditions makes it particularly valuable in polymerization and other industrial processes .
Properties
CAS No. |
71566-50-2 |
|---|---|
Molecular Formula |
C21H28O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-[2-(2-phenylpropan-2-ylperoxy)propan-2-yl]-4-propan-2-ylbenzene |
InChI |
InChI=1S/C21H28O2/c1-16(2)17-12-14-19(15-13-17)21(5,6)23-22-20(3,4)18-10-8-7-9-11-18/h7-16H,1-6H3 |
InChI Key |
XEFAUYWDKZORII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)(C)OOC(C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


